

Application Notes and Protocols for (R)-BAY1238097

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Compound of Interest

Compound Name: (R)-BAY1238097

Cat. No.: B8081516

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Abstract

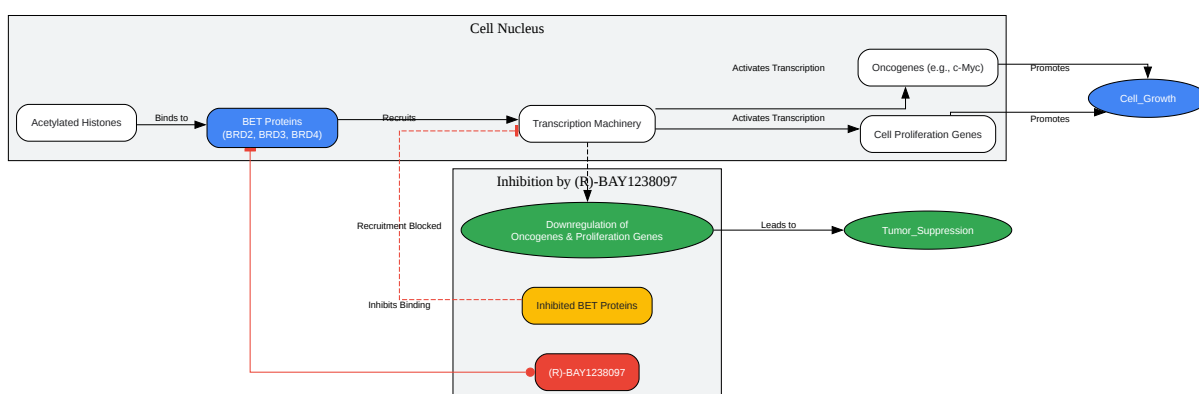
(R)-BAY1238097 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with demonstrated anti-proliferative activity in various cancer models, particularly hematological malignancies such as lymphoma, acute myeloid leukemia (AML), and multiple myeloma.[1][2] This document provides detailed application notes and experimental protocols for assays utilizing **(R)-BAY1238097** to facilitate further research and drug development efforts.

Mechanism of Action

(R)-BAY1238097 functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[3] This competitive binding prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and inhibiting the transcription of key growth-promoting genes, most notably the oncogene MYC.[2][4] The downstream effects include cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[5] Gene expression profiling has revealed that **(R)-BAY1238097** impacts several critical signaling pathways, including the NF- κ B/TLR/JAK/STAT pathways, as well as genes regulated by MYC and E2F1.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of **(R)-BAY1238097** in inhibiting BET protein function and its downstream consequences on gene transcription.



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Caption: Mechanism of action of **(R)-BAY1238097**.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of **(R)-BAY1238097** in various assays.

Table 1: Biochemical Assay Data

Assay Type	Target	IC50 (nM)	Notes
TR-FRET	BRD4 Bromodomain 1	< 100	Time-Resolved Fluorescence Resonance Energy Transfer assay measuring binding to the first bromodomain of BRD4.
NanoBRET	BRD4	63	Live-cell assay measuring target engagement.
NanoBRET	BRD3	609	Live-cell assay measuring target engagement.
NanoBRET	BRD2	2430	Live-cell assay measuring target engagement.

Table 2: Cell-Based Assay Data

Cell Line Type	Number of Cell Lines	Median IC50 (nM)	Notes
Lymphoma-derived	Large panel	70 - 208	Anti-proliferative activity measured after 72 hours of exposure.[1]
Diffuse Large B-cell Lymphoma (DLBCL)	27	208 (95% CI, 157-260)	MTT assay after 72 hours of exposure.[5]
Mantle Cell Lymphoma (MCL)	10		
Splenic Marginal Zone Lymphoma	3		
Anaplastic Large T-cell Lymphoma	9		
Pro-lymphocytic Leukemia	1		
Primary Mediastinal Large B-cell Lymphoma	1		

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of **(R)-BAY1238097** on lymphoma cell lines.

Materials:

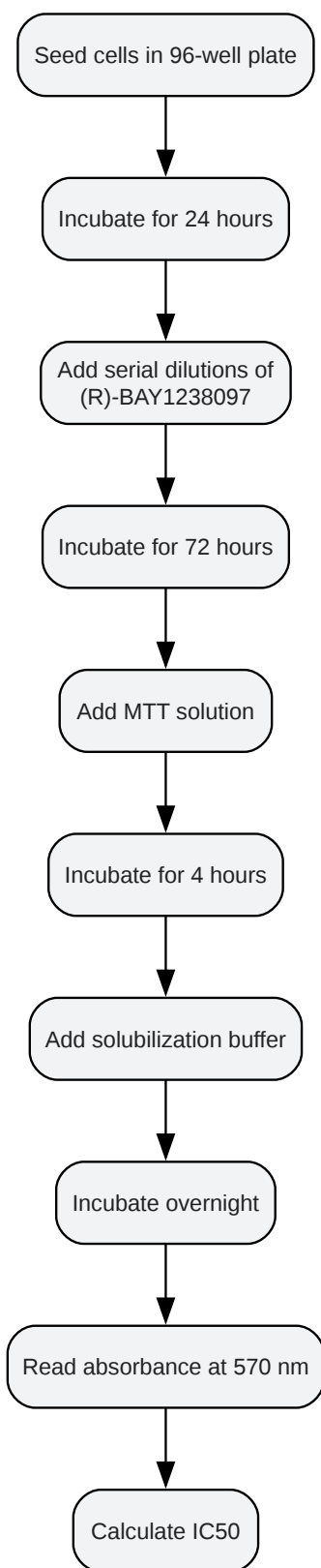
- Lymphoma cell lines (e.g., SU-DHL-8, OCI-LY-3)
- (R)-BAY1238097** (stock solution in DMSO)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells and determine cell viability (e.g., using trypan blue exclusion).
 - Resuspend cells in complete medium to a final concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension into each well of a 96-well plate.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment:
 - Prepare serial dilutions of **(R)-BAY1238097** in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1%.
 - Add 100 μ L of the diluted compound or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add 20 μ L of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.

- Solubilization and Absorbance Reading:
 - Add 100 μ L of solubilization buffer to each well.
 - Incubate the plate overnight at 37°C to ensure complete solubilization of formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the log concentration of **(R)-BAY1238097** and determine the IC₅₀ value using non-linear regression analysis.



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Caption: MTT Assay Workflow.

Chromatin Immunoprecipitation (ChIP) Assay for BRD4 and c-Myc

This protocol describes the immunoprecipitation of chromatin to assess the binding of BRD4 to the regulatory regions of the c-Myc gene.

Materials:

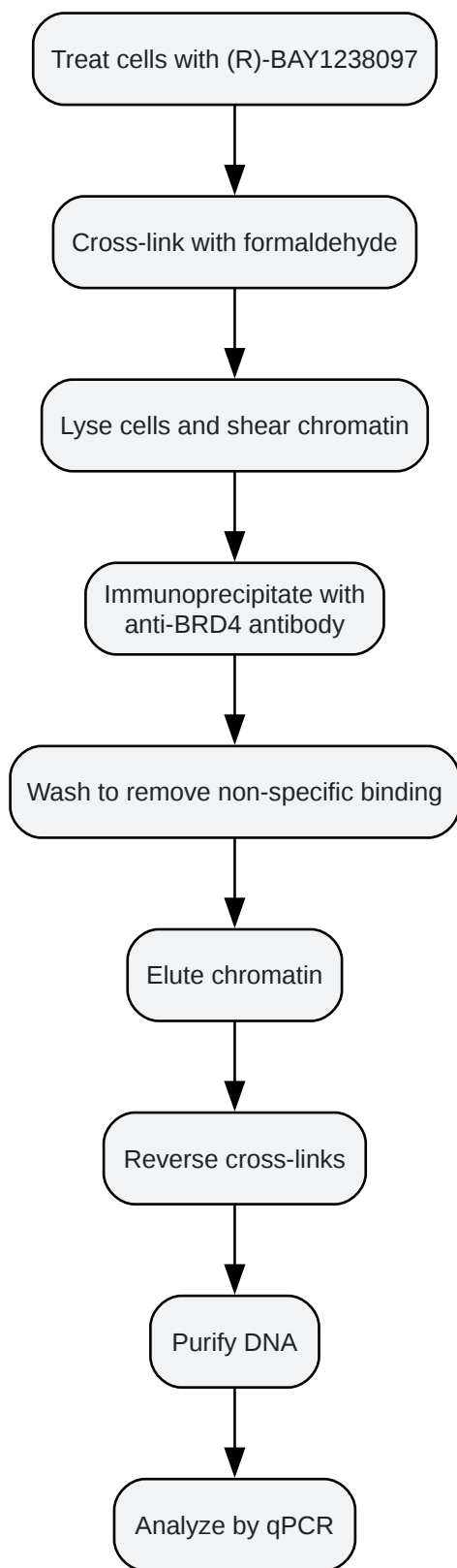
- Cancer cell line of interest (e.g., MOLM-13, MOLP-8)
- **(R)-BAY1238097**
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- Sonicator
- Anti-BRD4 antibody
- Anti-c-Myc antibody (for positive control gene)
- Normal IgG (for negative control)
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol

- Ethanol
- Primers for qPCR targeting the c-Myc promoter region

Procedure:

- Cell Treatment and Cross-linking:
 - Treat cells with **(R)-BAY1238097** or vehicle control for the desired time.
 - Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing:
 - Harvest and lyse the cells to isolate nuclei.
 - Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate the chromatin overnight at 4°C with anti-BRD4 antibody or control IgG.
 - Add Protein A/G beads to capture the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by incubating at 65°C overnight with NaCl.

- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for the c-Myc promoter region to quantify the amount of immunoprecipitated DNA.
 - Analyze the data as a percentage of input DNA.



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Caption: ChIP Assay Workflow.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform pilot experiments to establish optimal parameters.

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